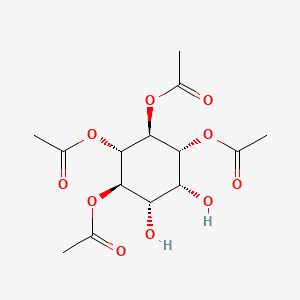
(R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyrrolidine moiety attached to a phenyl ring, which is further connected to a propanone group. The presence of the fluorine atom and the pyrrolidine ring contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one typically involves the following steps:
Formation of the Fluoropyrrolidine Intermediate: The initial step involves the synthesis of 3-fluoropyrrolidine. This can be achieved through the fluorination of pyrrolidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Phenyl Group: The fluoropyrrolidine intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Addition of Propanone Group: The final step involves the addition of a propanone group to the phenyl ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and minimize human intervention.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: NaN3, KCN, polar aprotic solvents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Azides, nitriles
Applications De Recherche Scientifique
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluoropyrrolidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and propanone groups contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(4-(3-chloropyrrolidin-1-yl)phenyl)propan-1-one
- ®-1-(4-(3-bromopyrrolidin-1-yl)phenyl)propan-1-one
- ®-1-(4-(3-methylpyrrolidin-1-yl)phenyl)propan-1-one
Uniqueness
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16FNO |
|---|---|
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
1-[4-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C13H16FNO/c1-2-13(16)10-3-5-12(6-4-10)15-8-7-11(14)9-15/h3-6,11H,2,7-9H2,1H3/t11-/m1/s1 |
Clé InChI |
DDENKEQSRCVSJS-LLVKDONJSA-N |
SMILES isomérique |
CCC(=O)C1=CC=C(C=C1)N2CC[C@H](C2)F |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)N2CCC(C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)

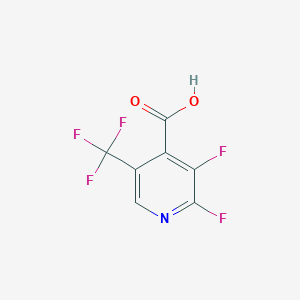
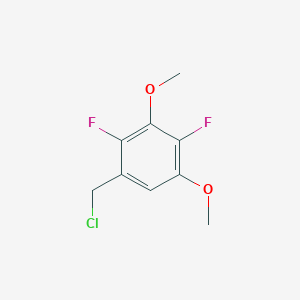
![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)


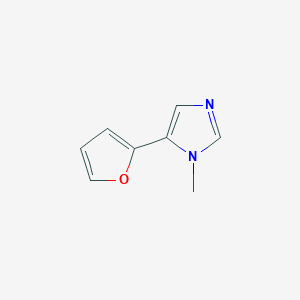
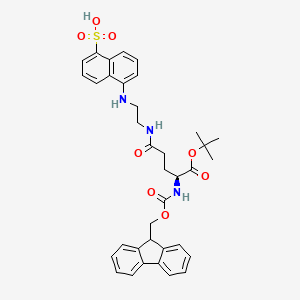
![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
